Gp4G

描述

P1,P4-Bis(5'-guanosyl) tetraphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Diguanosine tetraphosphate has been reported in Bos taurus with data available.

P(1),P(4)-bis(5'-guanosyl) tetraphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

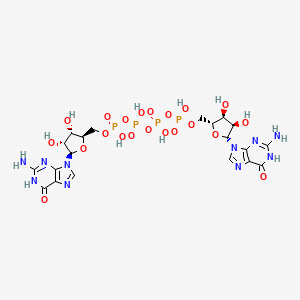

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O21P4/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGWXCQXRSSQPO-MHARETSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N10O21P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343043 | |

| Record name | Diguanosine tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diguanosine tetraphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4130-19-2 | |

| Record name | Gp4G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diguanosine tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diguanosine tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanosine tetraphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diguanosine Tetraphosphate (Gp4G)

Scientific Name: Diguanosine tetraphosphate

Synonyms: Gp4G, P1,P4-bis(5'-guanosyl) tetraphosphate

IUPAC Name: [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

CAS Number: 4130-19-2

Molecular Formula: C₂₀H₂₈N₁₀O₂₁P₄

Molecular Weight: 868.39 g/mol

Executive Summary

Diguanosine tetraphosphate (this compound) is a naturally occurring dinucleotide found in various organisms, notably in the cysts of Artemia salina. It plays a significant role as a cellular energizer and signaling molecule, with demonstrated effects on cell proliferation, tissue regeneration, and the synthesis of extracellular matrix components. This technical guide provides a comprehensive overview of this compound, including its biological effects, underlying signaling pathways, and detailed experimental protocols for its study. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Data

The biological activity of this compound has been quantified in several studies, demonstrating its potent effects on various cellular and tissue parameters.

| Parameter | Effect | Cell/Tissue Type | Reference |

| Hair Length | 50% increase | Wistar rats | [1][2][3] |

| Dermal Papilla Cells | 30% increase in number | Wistar rats | [1][2][3] |

| Versican Deposition | 68% increase | Wistar rats | [1][2][3] |

| Intracellular ATP | 38% increase | HeLa cells | [1][2] |

| Cell Viability (MTT Assay) | 33-36% increase | Human Hair Dermal Papilla Cells | [4] |

| Oxygen Consumption | 40-100% increase | Human Hair Dermal Papilla Cells | [4] |

Experimental Protocols

Quantification of Intracellular ATP using Luciferin-Luciferase Assay

This protocol is adapted from methods used to measure ATP levels in HeLa cells following this compound treatment.[1][2][5][6][7][8][9]

Objective: To quantify the intracellular concentration of ATP in cultured cells.

Materials:

-

HeLa cells

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100)

-

Luciferin-luciferase assay kit

-

Luminometer

-

96-well white, opaque plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with the desired concentration of this compound and incubate for the specified time.

-

Wash the cells once with PBS.

-

Add 50 µL of lysis buffer to each well and incubate for 5 minutes at room temperature with gentle shaking.

-

Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.

-

Add 50 µL of the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds.

-

Generate an ATP standard curve using known concentrations of ATP to calculate the ATP concentration in the cell lysates.

Analysis of Intracellular Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of intracellular nucleotides.[10][11][12]

Objective: To determine the intracellular concentrations of various nucleotides (ATP, ADP, AMP, GTP, etc.).

Materials:

-

Cultured fibroblasts or HeLa cells

-

This compound solution

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Ice-cold 2 M KOH

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile Phase A: 100 mM KH₂PO₄, 10 mM tetrabutylammonium bromide, pH 6.0

-

Mobile Phase B: 100 mM KH₂PO₄, 10 mM tetrabutylammonium bromide, 30% acetonitrile, pH 7.0

-

Nucleotide standards

Procedure:

-

Culture cells to the desired confluence and treat with this compound.

-

Wash the cells with ice-cold PBS.

-

Extract the nucleotides by adding 1 mL of ice-cold 0.4 M PCA.

-

Scrape the cells and transfer the extract to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 2 M KOH until the pH reaches 6.5-7.0.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at 254 nm.

-

Quantify the nucleotides by comparing the peak areas to those of the nucleotide standards.

Immunohistochemistry for Versican in Skin Tissue

This protocol is for the detection and localization of versican in paraffin-embedded skin sections.[13][14][15][16][17]

Objective: To visualize the expression and localization of versican in skin tissue.

Materials:

-

Paraffin-embedded skin tissue sections (5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against versican

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block non-specific binding sites with the blocking solution for 1 hour.

-

Incubate with the primary anti-versican antibody overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBS and incubate with the streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS and develop the color using the DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Visualize under a microscope.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through a complex signaling network that primarily involves the modulation of intracellular ATP levels and the subsequent activation of purinergic receptors.

This compound Metabolism and ATP Production

This compound is transported into the cell where it can be metabolized by ectonucleotidases to yield ATP and other nucleotides.[18][19][20][21] This increase in intracellular ATP serves as a primary stimulus for downstream signaling events.

References

- 1. Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eeose.com [eeose.com]

- 4. eeose.com [eeose.com]

- 5. med.emory.edu [med.emory.edu]

- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]

- 9. sites.duke.edu [sites.duke.edu]

- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hair cycle-specific expression of versican in human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Biochemistry and Immunohistochemistry of Versican - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biochemistry and immunohistochemistry of versican - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dash.harvard.edu [dash.harvard.edu]

The Biological Function of Cyclic di-AMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP), a ubiquitous bacterial second messenger, has emerged as a critical regulator of a wide array of physiological processes. Since its discovery, research has illuminated its essential roles in bacterial viability, pathogenesis, and interaction with host organisms. This technical guide provides a comprehensive overview of the biological functions of c-di-AMP, with a focus on its signaling pathways, the enzymes governing its metabolism, and its diverse molecular targets. This document is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this pivotal signaling molecule.

Core Concepts: c-di-AMP Metabolism and Signaling

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][2] Fluctuations in c-di-AMP levels serve as an intracellular signal, modulating the activity of a variety of effector proteins and riboswitches to orchestrate complex cellular responses.

Synthesis of c-di-AMP

Diadenylate cyclases, the enzymes responsible for c-di-AMP synthesis, are characterized by a conserved DAC domain. Bacteria can possess multiple DACs, each often responding to different environmental or cellular cues. For instance, Bacillus subtilis encodes three distinct diadenylate cyclases: DisA, CdaA, and CdaS. DisA is involved in monitoring DNA integrity, CdaA plays a role in cell wall homeostasis, and CdaS is active during sporulation.[2]

Degradation of c-di-AMP

The degradation of c-di-AMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of 5'-AMP.[3] Like DACs, bacteria can have multiple PDEs, allowing for fine-tuned regulation of c-di-AMP levels.

Quantitative Data on c-di-AMP Signaling Components

The following tables summarize key quantitative data related to the enzymes that metabolize c-di-AMP and the binding affinities of c-di-AMP for its receptors.

Table 1: Kinetic Parameters of c-di-AMP Phosphodiesterases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| GdpP | Bacillus subtilis | c-di-AMP | 1.3 | 0.55 | [4] |

| AtaC | Streptomyces venezuelae | c-di-AMP | - | 0.2 | [5] |

| RocR | Pseudomonas aeruginosa | c-di-GMP | 3.2 ± 0.3 | 0.67 ± 0.03 | [6] |

Table 2: Binding Affinities (Kd) of c-di-AMP for Protein Receptors

| Receptor | Organism | Kd | Method | Reference |

| KdpD (USP domain) | Staphylococcus aureus | 2 ± 0.18 µM | DRaCALA | [7][8] |

| KhtT | Bacillus subtilis | ~130 nM | ITC | [9] |

| DarB | Bacillus subtilis | 27.0 ± 1.98 nM | ITC | [10][11] |

| KtrA (RCK_C domain) | Staphylococcus aureus | 369.0 ± 44.4 nM | DRaCALA | [4] |

Table 3: Binding Affinities (Kd) of c-di-AMP for Riboswitches

| Riboswitch | Organism | Kd | Method | Reference |

| ydaO | Bacillus subtilis | ~10 nM | In-line probing | [12] |

| ydaO | Bacillus subtilis | 41.7 ± 16.7 nM (20 mM Mg2+) | ITC | [13] |

| ydaO | Bacillus subtilis | 7.4 ± 2.2 nM (5 mM Mg2+) | ITC | [13] |

| yuaA | Bacillus subtilis | < 100 pM | In-line probing | [7] |

Table 4: Intracellular Concentrations of c-di-AMP

| Organism | Condition | Concentration (µM) | Reference |

| Bacillus subtilis | - | 1.7 - 5.1 | [4] |

| Mycobacterium pneumoniae | - | 0.49 - 0.96 | [4] |

| Synechococcus elongatus | - | 18.8 | [4] |

Key Biological Functions and Signaling Pathways

c-di-AMP is a pleiotropic regulator, influencing a multitude of cellular processes crucial for bacterial survival and adaptation.

Potassium Homeostasis

One of the most well-characterized roles of c-di-AMP is the regulation of potassium (K+) homeostasis. It controls the activity of K+ transporters to maintain appropriate intracellular concentrations of this essential ion. High levels of c-di-AMP typically inhibit K+ uptake and promote its efflux, preventing toxic accumulation.[14] This regulation is achieved through direct binding of c-di-AMP to both protein components of the transporters and to riboswitches that control the expression of transporter genes.[1][14]

Cell Wall Homeostasis

c-di-AMP plays a crucial role in maintaining the integrity of the bacterial cell wall.[2][15] In several Gram-positive bacteria, the gene encoding the primary diadenylate cyclase, cdaA, is often found in an operon with glmR and glmM, genes involved in the synthesis of peptidoglycan precursors.[11] This genetic linkage suggests a direct role for c-di-AMP in coordinating cell wall synthesis with other cellular processes. Elevated levels of c-di-AMP have been linked to increased resistance to cell wall-targeting antibiotics, such as β-lactams.[15]

DNA Damage Response

The diadenylate cyclase DisA functions as a sensor of DNA integrity.[6] DisA scans the bacterial chromosome and, upon encountering DNA lesions or stalled replication forks, its cyclase activity is inhibited.[6] This leads to a decrease in the intracellular c-di-AMP concentration, which serves as a signal to halt cell cycle progression and initiate DNA repair mechanisms.[16]

Virulence and Host-Pathogen Interactions

In many pathogenic bacteria, c-di-AMP is a key regulator of virulence.[1] It can control the expression of virulence factors and is often essential for survival within a host. Furthermore, c-di-AMP produced by intracellular pathogens can be detected by the host's innate immune system.[2] Specifically, c-di-AMP can activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and an antiviral-like response.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of c-di-AMP.

Quantification of c-di-AMP by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of c-di-AMP from bacterial cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Bacterial cell culture

-

Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, chilled to -20°C

-

Internal standard: 13C10,15N5-c-di-AMP

-

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

-

Grow bacterial cells to the desired optical density.

-

Rapidly harvest cells by centrifugation at 4°C.

-

Resuspend the cell pellet in a known volume of ice-cold extraction solution containing the internal standard.

-

Lyse the cells by bead beating or sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it under vacuum.

-

Reconstitute the dried extract in a suitable volume of LC-MS grade water.

-

Analyze the sample by LC-MS/MS. A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used to separate c-di-AMP on the C18 column.

-

Quantify c-di-AMP by comparing the peak area of the analyte to that of the internal standard using a standard curve.

References

- 1. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Riboswitches in eubacteria sense the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-di-AMP [riboswitch.ribocentre.org]

- 13. researchgate.net [researchgate.net]

- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

Gp4G as a Precursor to ATP Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diguanosine tetraphosphate (Gp4G) is a dinucleoside polyphosphate that plays a significant role in cellular energy metabolism, acting as a precursor to the universal energy currency, adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to ATP, including the signaling pathways, quantitative kinetic data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic and biological implications of this compound metabolism.

The Enzymatic Pathway from this compound to ATP

The conversion of this compound to ATP is a multi-step enzymatic process that involves the initial hydrolysis of this compound into guanosine triphosphate (GTP) and guanosine monophosphate (GMP), followed by the conversion of these intermediates into ATP.

The key enzyme responsible for the initial step in mammalian cells is the NUDT2 (Nudix Hydrolase 2) , also known as asymmetrical bis(5'-nucleosyl)-tetraphosphatase.[1] NUDT2 catalyzes the asymmetric hydrolysis of this compound to yield GTP and GMP.[1]

The subsequent conversion of GTP and GMP to ATP follows well-established pathways in nucleotide metabolism:

-

GTP to ATP Conversion: Guanosine triphosphate (GTP) is readily converted to ATP through the action of Nucleoside-diphosphate kinases (NDKs) .[2][3][4] These enzymes catalyze the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (in this case, GTP) to a nucleoside diphosphate (ADP), as shown in the following reaction:

-

GTP + ADP ⇌ GDP + ATP

-

-

GMP to ATP Conversion: Guanosine monophosphate (GMP) is converted to ATP in a two-step process involving two key enzymes:

-

Guanylate kinase (GK) : This enzyme catalyzes the phosphorylation of GMP to guanosine diphosphate (GDP), utilizing ATP as the phosphate donor:

-

GMP + ATP ⇌ GDP + ADP

-

-

Nucleoside-diphosphate kinase (NDK) : As mentioned above, NDK then catalyzes the conversion of the newly formed GDP to GTP, which can then be used to generate ATP.

-

Quantitative Data on Enzyme Kinetics

| Enzyme | Substrate | Km | kcat (s⁻¹) | Ki | Organism/Source | Reference |

| Dinucleoside tetraphosphatase (form 1) | This compound | 1 µM | - | 9 nM | Rat Liver | [5] |

| Dinucleoside tetraphosphatase (form 2) | This compound | 12 µM | - | 2 µM | Rat Liver | [5] |

| GTP:GTP guanylyltransferase | GTP | 6.7 mM | 1.6 | - | Artemia |

Experimental Protocols

Protocol 1: Enzymatic Assay of NUDT2 with this compound

This protocol describes an in vitro assay to determine the activity of NUDT2 hydrolase on the substrate this compound by measuring the formation of the product GTP.

Materials:

-

Recombinant human NUDT2 enzyme

-

This compound substrate solution (10 mM stock)

-

Reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Quenching solution (0.1 M HCl)

-

HPLC system with a suitable anion-exchange or reverse-phase C18 column

-

Mobile phase for HPLC (e.g., 100 mM potassium phosphate buffer, pH 6.5, with a methanol gradient)

-

GTP and GMP standards for HPLC

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer and the desired concentration of this compound (e.g., in the range of 1-100 µM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant NUDT2 enzyme to the reaction mixture. The final reaction volume should be standardized (e.g., 50 µL).

-

Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

-

-

Reaction Quenching:

-

At each time point, stop the reaction by adding an equal volume of quenching solution (0.1 M HCl).

-

-

Sample Analysis by HPLC:

-

Centrifuge the quenched reaction samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate (this compound) and the products (GTP and GMP).

-

Use known concentrations of GTP and GMP standards to generate a standard curve for accurate quantification.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear phase of product formation over time.

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Protocol 2: Analysis of this compound Metabolites by HPLC

This protocol outlines a general method for the separation and quantification of this compound and its metabolites (GTP, GMP, ADP, ATP) from cellular extracts or in vitro reaction mixtures using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system equipped with a UV detector (set to 254 nm) and an anion-exchange or reverse-phase C18 column.

-

Mobile Phase A: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 6.5.

-

Mobile Phase B: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 6.5, with 20% Methanol.

-

Standards: this compound, GTP, GMP, ADP, ATP.

-

Perchloric acid (PCA) for sample extraction.

-

Potassium carbonate (K₂CO₃) for neutralization.

Procedure:

-

Sample Preparation (from cells):

-

Harvest cells and wash with ice-cold PBS.

-

Extract nucleotides by adding ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet cell debris.

-

Neutralize the supernatant by adding a calculated amount of 3 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).

-

Inject the prepared sample.

-

Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

-

Monitor the absorbance at 254 nm.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the known standards.

-

-

Data Analysis:

-

Construct standard curves for each nucleotide using known concentrations of the standards.

-

Calculate the concentration of each metabolite in the samples based on the standard curves.

-

Visualizations

Caption: The metabolic pathway of this compound conversion to ATP.

Caption: Experimental workflow for the NUDT2 enzymatic assay.

References

- 1. Reactome | NUDT2 hydrolyses this compound to GTP, GMP [reactome.org]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Two low Km hydrolytic activities on dinucleoside 5',5"'-P1,P4-tetraphosphates in rat liver. Characterization as the specific dinucleoside tetraphosphatase and a phosphodiesterase I-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diguanosine Tetraphosphate (Gp4G) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diguanosine tetraphosphate (Gp4G), a symmetrical dinucleoside polyphosphate, has emerged as a significant regulator of cellular metabolism. Initially identified in the cysts of Artemia salina, this molecule is increasingly recognized for its pleiotropic effects on eukaryotic cells, particularly in the context of cellular energy homeostasis, stress responses, and tissue regeneration. This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular metabolism, detailing its effects on metabolic pathways, the experimental methodologies used for its study, and its potential as a therapeutic agent.

Quantitative Effects of this compound on Cellular Metabolism

The administration of this compound to various cell types elicits a range of quantifiable metabolic changes. These effects are summarized in the tables below, providing a clear comparison of its impact across different experimental systems.

Table 1: Effects of this compound on Cellular Nucleotide Levels and Viability

| Cell Type | This compound Concentration | Parameter | Observed Effect | Reference |

| HeLa Cells | 6 µM | Intracellular ATP | 38% increase | [1][2] |

| HeLa Cells | Not specified | Intracellular tri-, di-, and monophosphate nucleosides | General increase | [1][2] |

| HeLa Cells | 6 µM | Cell Viability | 28% increase | [2] |

| HeLa Cells | 6 µM | Number of Cell Colonies | 13% increase | [2] |

| Human Hair Dermal Papilla Cells (HDPC) | 1% | Cell Viability (MTT assay) | 33% increase after 2h | [3] |

| Human Hair Dermal Papilla Cells (HDPC) | 3% | Cell Viability (MTT assay) | 33% increase after 2h | [3] |

| Human Hair Dermal Papilla Cells (HDPC) | 5% | Cell Viability (MTT assay) | 36% increase after 2h | [3] |

| Fibroblast Cells | Not specified | Cell Viability | Increase | [4] |

Table 2: Effects of this compound on Cellular Respiration and Hair Growth

| System | This compound Concentration | Parameter | Observed Effect | Reference |

| Human Hair Dermal Papilla Cells (HDPC) | 1% | Oxygen Consumption | 40% increase | [3] |

| Human Hair Dermal Papilla Cells (HDPC) | 5% | Oxygen Consumption | 100% increase | [3] |

| Ex vivo Hair Follicle Culture | 5% | Hair Elongation (Day 6/Day 0) | 110% increase | [3] |

| Wistar Rats (in vivo) | Topical application | Hair Growth | Favored hair growth | [4] |

This compound in Cellular Signaling and Metabolism

This compound's influence on cellular metabolism is mediated through its role as an energy precursor and a potential signaling molecule. Upon entering the cell, this compound can be hydrolyzed to provide a direct source of guanosine triphosphate (GTP) and guanosine diphosphate (GDP), thereby boosting the cellular energy pool. This increase in nucleotide availability has profound effects on various metabolic pathways.

Purine Metabolism and Energy Homeostasis

This compound is a precursor of purine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, energy transfer (ATP and GTP), and cellular signaling (cAMP and cGMP)[5][6]. The enzymatic hydrolysis of this compound can replenish intracellular GTP pools, which is crucial for protein synthesis and signal transduction. The observed increase in intracellular ATP levels following this compound treatment suggests a potential conversion of the released guanosine nucleotides into adenosine nucleotides through the intricate network of nucleotide metabolism[1][2].

Putative Signaling Pathways

While the specific signaling cascades initiated by this compound are still under investigation, evidence suggests its involvement in G-protein coupled receptor (GPCR) signaling. Similar to other dinucleoside polyphosphates like Ap4A, which are known to interact with purinergic receptors (P2Y and P2X), this compound may act as an extracellular signaling molecule[7]. Intracellularly, the increase in GTP levels can directly activate G-proteins, initiating downstream signaling cascades that influence cell proliferation and metabolism[3][8].

Regulation of Glycolysis and Mitochondrial Respiration

The observed increase in oxygen consumption in cells treated with this compound points towards a stimulation of mitochondrial respiration[3]. This can be a direct consequence of the increased availability of ADP and GDP (from this compound hydrolysis), which are key regulators of oxidative phosphorylation. Furthermore, the enhanced energy status of the cell, reflected by higher ATP levels, can modulate the activity of key glycolytic enzymes such as phosphofructokinase and pyruvate kinase, thereby influencing the overall glycolytic flux[7][9][10].

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. repositori.uic.es [repositori.uic.es]

- 3. Gpx4 protects mitochondrial ATP generation against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to quantify polyphosphate in human cell lines using a tagged PPBD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Controlling Enzymatic Activity by Modulating the Oligomerization State via Chemical Rescue and Optical Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Gp4G (Diguanosine Tetraphosphate): A Technical Guide to its Role in Hair Follicle Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diguanosine tetraphosphate (Gp4G), a key component of Artemia salina extract, has emerged as a promising agent in the regulation of hair follicle growth. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the hair follicle, its proposed mechanism of action, and the experimental evidence supporting its role as a hair growth promoter. Quantitative data from in-vivo, in-vitro, and ex-vivo studies are summarized, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.

Introduction

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The regulation of this cycle is orchestrated by a complex interplay of signaling molecules and cellular interactions within the follicular microenvironment. Disruptions to this cycle can lead to various forms of alopecia. This compound, an energy-rich molecule found in plankton extract, has been identified as a potent stimulator of hair follicle activity.[1][2] This document synthesizes the available research to provide a detailed technical resource for professionals in the field of hair biology and drug development.

Mechanism of Action

The primary proposed mechanism of this compound's action on hair follicles is its ability to act as an intracellular energy source, influencing cellular metabolism and signaling.

2.1. Intracellular Energy Boost and Nucleotide Pool Modulation

In-vitro studies have demonstrated that this compound can enter cells, such as fibroblasts and HeLa cells, through a saturable uptake mechanism.[1][3] Once inside, it is thought to be hydrolyzed, leading to a significant increase in the intracellular concentration of adenosine triphosphate (ATP) and other nucleotides.[1][3][4] In one study using HeLa cells, a 38% increase in intracellular ATP was observed.[1][3] This elevation of the cellular energy pool is hypothesized to fuel the various anabolic processes required for hair growth.

2.2. Stimulation of Follicular and Dermal Components

The increased cellular energy and altered nucleotide equilibrium are believed to translate into enhanced activity of key follicular and dermal components:

-

Dermal Papilla Cells: this compound has been shown to increase the number of dermal papilla cells, which are crucial for inducing and maintaining the anagen phase.[1][3][4]

-

Extracellular Matrix (ECM) Synthesis: An increase in the deposition of versican, a large proteoglycan involved in hair follicle development, has been observed in response to this compound treatment.[1][3][4]

-

Microcirculation: Some evidence suggests that this compound may promote microcirculation in the scalp, which would enhance the delivery of nutrients and oxygen to the hair bulb.[5]

Quantitative Data from Preclinical Studies

The effects of this compound on hair follicle growth have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In-Vivo Effects of this compound on Hair Follicles in Rats

| Parameter | Treatment Group | Control Group | Percentage Change | p-value | Reference |

| Average Hair Length | N/A | N/A | +50% | < 0.05 | [1][3][4] |

| Overcoat Hair Shaft Length | N/A | N/A | +27 ± 2% | < 0.05 | [6] |

| Undercoat Hair Shaft Length | N/A | N/A | +12 ± 5% | Not Significant | [6] |

| Dermal Papilla Cell Count | N/A | N/A | +30% | < 0.05 | [1][3][4] |

| Anagen Phase Follicles | ~80% | ~20% | +300% | < 0.001 | [4] |

| Telogen Phase Follicles | ~20% | ~80% | -75% | < 0.001 | [4] |

| Versican Deposition | N/A | N/A | +68% | N/A | [1][3][4] |

Table 2: In-Vitro & Ex-Vivo Effects of this compound on Human Hair Follicle Components

| Model | Parameter | This compound Concentration | Result vs. Control | p-value | Reference |

| Cultured Dermal Papilla Cells | Cell Viability (MTT Assay, 2h) | 1% | +33% | < 0.05 | [7] |

| Cell Viability (MTT Assay, 2h) | 3% | +33% | < 0.05 | [7] | |

| Cell Viability (MTT Assay, 2h) | 5% | +36% | < 0.05 | [7] | |

| Oxygen Consumption | 1% | +40% | < 0.05 | [7] | |

| Oxygen Consumption | 5% | +100% | < 0.05 | [7] | |

| Organ-Cultured Hair Follicles | Hair Growth (Day 6) | 5% | +110% | N/A | [7] |

Experimental Protocols

4.1. In-Vivo Study of Hair Growth in Rats

-

Animal Model: Male Wistar rats.

-

Formulation: A liposomal solution of Artemia salina extract containing this compound.

-

Treatment Protocol: The this compound formulation was topically applied to the dorsal skin of the rats. A control group received the vehicle solution without this compound.

-

Hair Length Measurement: Hair shafts were collected from the treated and control areas. The lengths of overcoat and undercoat hairs were measured.

-

Histological Analysis: Skin biopsies were taken from the treated and control areas, fixed, and stained with Hematoxylin and Eosin (H&E).

-

Papilla Cell Counting: The number of dermal papilla cells in the hair bulbs was counted from the histological sections.

-

Hair Cycle Phase Determination: The percentage of hair follicles in the anagen and telogen phases was determined based on the morphology of the hair bulb and its position relative to the sebaceous gland in the H&E stained sections.

-

Immunohistochemistry for Versican: Skin sections were stained with an anti-versican antibody to quantify the deposition of this proteoglycan in the dermal papilla.

4.2. Ex-Vivo Human Hair Follicle Organ Culture

-

Source: Human scalp skin samples were obtained from cosmetic surgery.

-

Follicle Isolation: Individual hair follicles were isolated from the subcutaneous fat.

-

Culture Medium: Follicles were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with insulin, transferrin, hydrocortisone, antibiotics, and L-glutamine.

-

Treatment: this compound (at a concentration of 5%) was added to the culture medium. Control follicles were cultured in the medium alone. Minoxidil and α-tocopherol nicotinate were used as positive controls.

-

Hair Shaft Elongation Measurement: The length of the hair shaft was measured at day 0, 3, 6, and 9 of culture using a digital camera coupled to an image analysis software. The daily hair growth rate was then calculated.

4.3. In-Vitro Human Dermal Papilla Cell (HDPC) Assays

-

Cell Isolation and Culture: Dermal papillae were isolated from human hair follicles and cultured in DMEM with 20% fetal bovine serum and antibiotics at 37°C and 5% CO2.

-

MTT Assay for Cell Viability: HDPCs were seeded in 96-well plates. This compound was added at different concentrations for 30 minutes and 2 hours. MTT solution was then added, and the resulting formazan precipitate was dissolved in DMSO. The optical density was measured at 540 nm.

-

Oxygen Consumption Measurement: The rate of oxygen consumption by cultured HDPCs was determined using a Clark-type oxygen electrode. Cells were treated with this compound, and the change in oxygen concentration in the sealed chamber was monitored over time.

Clinical Evidence

A clinical trial, known as the "ANASTIM study," was conducted to assess the safety and tolerability of a formulation containing this compound, Neoruscine, Tocopherol nicotinate, and Biotin for the management of hair loss.[8] The study aimed to recruit 150 patients across multiple sites in India.[8] However, the detailed results of this study are not widely published in peer-reviewed literature at this time. Further investigation is required to ascertain the clinical efficacy of this compound in a human population.

Conclusion and Future Directions

This compound has demonstrated significant potential as a hair growth-promoting agent in preclinical studies. Its proposed mechanism of action, centered on boosting cellular energy, offers a novel approach to stimulating hair follicle activity. The quantitative data from in-vivo, ex-vivo, and in-vitro models consistently show positive effects on hair length, dermal papilla cell proliferation, and the anagen phase of the hair cycle.

For drug development professionals, this compound represents a compelling target. However, several areas require further investigation:

-

Elucidation of Specific Signaling Pathways: While the increase in ATP is a plausible primary mechanism, the specific downstream signaling pathways in hair follicle cells that are modulated by this compound (e.g., Wnt/β-catenin, FGF, etc.) need to be identified.

-

Robust Clinical Trials: Well-controlled, double-blind, randomized clinical trials are necessary to definitively establish the efficacy and safety of this compound for the treatment of alopecia in humans.

-

Formulation and Delivery: Optimization of topical formulations to ensure efficient delivery of this compound to the dermal papilla is crucial for maximizing its therapeutic effect.

References

- 1. Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ducrayusa.com [ducrayusa.com]

- 6. researchgate.net [researchgate.net]

- 7. eeose.com [eeose.com]

- 8. scribd.com [scribd.com]

The Intracellular Maestro: A Technical Guide to Diguanoside Tetraphosphate (c-di-GMP) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(3’-5’)-cyclic dimeric guanosine monophosphate (c-di-GMP), or Diguanoside tetraphosphate, has emerged as a ubiquitous and critical second messenger in the bacterial kingdom. This small molecule acts as a central regulator, orchestrating a profound lifestyle switch between motile, planktonic states and sessile, biofilm-forming communities. The intracellular concentration of c-di-GMP is exquisitely controlled by the opposing activities of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). These enzymes, in turn, respond to a myriad of environmental and cellular cues, allowing bacteria to adapt and thrive in diverse niches. Elevated c-di-GMP levels are hallmarks of biofilm formation, enhanced exopolysaccharide production, and in some cases, virulence, while low levels are associated with motility and a free-swimming existence. This technical guide provides an in-depth exploration of the intracellular effects of c-di-GMP, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its complex signaling networks.

The Core of c-di-GMP Signaling: Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-GMP is the linchpin of its signaling function. This concentration is dynamically regulated by two families of enzymes:

-

Diguanylate Cyclases (DGCs): These enzymes synthesize c-di-GMP from two molecules of GTP. DGCs are characterized by the presence of a conserved GGDEF domain, which contains the catalytic site.

-

Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP, thus terminating the signal. There are two main classes of PDEs, distinguished by their catalytic domains:

-

EAL domain-containing PDEs: These enzymes linearize c-di-GMP to 5′-phosphoguanylyl-(3′-5′)-guanosine (pGpG).

-

HD-GYP domain-containing PDEs: These enzymes typically hydrolyze c-di-GMP to two molecules of GMP.

-

The interplay between DGCs and PDEs determines the global and local intracellular pools of c-di-GMP, thereby influencing downstream physiological processes.

Quantitative Insights into c-di-GMP Signaling

To fully appreciate the impact of c-di-GMP, it is essential to consider the quantitative aspects of its signaling network. The following tables summarize key parameters that govern the efficacy and specificity of c-di-GMP-mediated regulation.

Table 1: Intracellular Concentrations of c-di-GMP

| Bacterial State | Organism | c-di-GMP Concentration | Reference |

| Planktonic | Pseudomonas aeruginosa | < 30 pmol/mg total protein | [1][2] |

| Biofilm | Pseudomonas aeruginosa | 75–110 pmol/mg total protein | [1][2] |

Table 2: Binding Affinities of c-di-GMP to Effector Proteins (PilZ Domains)

| Effector Protein | Organism | Binding Affinity (Kd) | Reference |

| YcgR | Escherichia coli | ~0.9 µM | |

| VCA0042 (PlzD) | Vibrio cholerae | ~1.5 µM | |

| MapZ | Pseudomonas aeruginosa | ~4.2 µM |

Table 3: Kinetic Parameters of c-di-GMP Metabolic Enzymes

| Enzyme | Organism | Domain | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| RocR | Pseudomonas aeruginosa | EAL | c-di-GMP | 3.2 ± 0.3 | 0.67 ± 0.03 | 2.1 x 105 | [2][3] |

| YhjH | Escherichia coli | EAL | c-di-GMP | ~1.5 | ~0.1 | 6.7 x 104 | |

| HmsP | Yersinia pestis | EAL | c-di-GMP | ~2.0 | ~2.7 | 1.35 x 106 | [4] |

Key Intracellular Effects of c-di-GMP

The primary and most well-characterized intracellular effect of c-di-GMP is the regulation of the transition between motile and sessile lifestyles.

Biofilm Formation

High intracellular concentrations of c-di-GMP are a strong trigger for biofilm formation.[1] This is achieved through multiple mechanisms:

-

Upregulation of Adhesins and Exopolysaccharides: c-di-GMP often stimulates the production of matrix components that are essential for biofilm integrity. This can occur at the transcriptional level, where c-di-GMP binds to transcription factors, or at a post-transcriptional level.

-

Inhibition of Motility: To commit to a sessile lifestyle, bacteria must suppress their motility. c-di-GMP plays a crucial role in this process.

Motility

Low intracellular c-di-GMP levels are generally associated with an active, motile state.[1] c-di-GMP can inhibit various forms of bacterial motility, including:

-

Flagellar Motility: c-di-GMP can inhibit both the synthesis of flagella and the function of the flagellar motor. In Escherichia coli, the c-di-GMP effector protein YcgR acts as a "brake" on the flagellar motor.

-

Swarming and Twitching Motility: These forms of surface-associated motility are also often repressed by high levels of c-di-GMP.

Virulence

The role of c-di-GMP in virulence is complex and can vary between different bacterial pathogens. In some cases, high c-di-GMP levels and biofilm formation are associated with chronic infections, while in others, low c-di-GMP and a motile state are required for acute infection and dissemination.

Visualizing the c-di-GMP Signaling Network

The following diagrams, generated using the DOT language, illustrate key aspects of c-di-GMP metabolism and signaling.

Experimental Protocols

The study of c-di-GMP signaling relies on a set of key experimental techniques. Below are detailed protocols for fundamental assays.

Quantification of Intracellular c-di-GMP by HPLC

This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures.

Materials:

-

Bacterial culture

-

Extraction solvent (40% acetonitrile, 40% methanol, 20% water)

-

Heating block or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Grow bacterial cells to the desired optical density.

-

Harvest cells by centrifugation at 4°C.

-

Resuspend the cell pellet in ice-cold extraction solvent.

-

Incubate on ice for 15 minutes.

-

Boil the samples for 10 minutes to lyse the cells and denature proteins.

-

Centrifuge at maximum speed for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the nucleotide extract to a new tube.

-

Analyze the extract by HPLC. c-di-GMP is typically detected by UV absorbance at 254 nm.

-

Quantify the amount of c-di-GMP by comparing the peak area to a standard curve of known c-di-GMP concentrations.

Crystal Violet Biofilm Assay

This is a widely used method for quantifying biofilm formation in microtiter plates.

Materials:

-

96-well microtiter plate

-

Bacterial culture and appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Inoculate the wells of a 96-well plate with the bacterial culture. Include media-only wells as a negative control.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

Carefully remove the planktonic cells by gently aspirating the medium.

-

Wash the wells gently with water or PBS to remove any remaining non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 30% acetic acid to each well and incubating for 10-15 minutes.

-

Transfer the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Bacterial Motility Assay (Semi-Solid Agar)

This assay assesses bacterial swimming or swarming motility.

Materials:

-

Petri plates

-

Semi-solid agar medium (e.g., 0.3% agar)

-

Sterile toothpick or inoculating needle

-

Bacterial culture

Procedure:

-

Prepare and pour semi-solid agar plates.

-

From a fresh bacterial culture, pick a single colony with a sterile toothpick or inoculating needle.

-

Carefully stab the center of the agar plate, being careful not to touch the bottom of the plate.

-

Incubate the plates under appropriate conditions.

-

Motility is observed as a zone of turbidity spreading from the point of inoculation. The diameter of the turbid zone is measured to quantify motility. Non-motile bacteria will only grow along the stab line.

Conclusion and Future Directions

The study of c-di-GMP signaling has revolutionized our understanding of bacterial behavior and physiology. This second messenger is a key player in the regulation of biofilm formation, motility, and virulence, making it an attractive target for the development of novel anti-infective strategies. The methodologies and data presented in this guide provide a foundation for researchers to further explore the intricate world of c-di-GMP signaling. Future research will undoubtedly uncover new layers of complexity in these signaling networks, identify novel effector proteins and downstream targets, and pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities.

References

- 1. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic analysis of cyclic di-GMP signaling enzymes and their role in biofilm formation and virulence in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Molecule: An In-depth Technical Guide to Gp4G's Role in DNA Protection and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diguanosine tetraphosphate (Gp4G), a dinucleotide found in certain extremophilic organisms, has emerged as a significant agent in the protection and repair of DNA, particularly in the context of cellular stress induced by ultraviolet (UV) radiation. This technical guide synthesizes the current scientific understanding of this compound's mechanisms of action, focusing on its role as a cellular energizer, an inducer of defense mechanisms, and a mitigator of DNA damage. While the precise signaling pathways for direct DNA repair modulation by this compound are still under investigation, its multifaceted contributions to cellular resilience present a compelling case for its application in therapeutic and protective strategies against genotoxic stress. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the known functional pathways of this compound.

Core Mechanisms of this compound Action

This compound's protective effects on DNA are primarily attributed to two interconnected functions: its role as a stable precursor for adenosine triphosphate (ATP) and its ability to induce cellular stress-response proteins.

This compound as a Cellular Energizer

Under conditions of cellular stress, such as UV radiation exposure, cellular ATP levels can be depleted, compromising the energy-dependent processes of DNA repair. This compound serves as a stable reservoir of high-energy phosphate bonds, which can be readily converted to ATP. This replenishment of the cellular energy pool is crucial for maintaining the activity of DNA repair enzymes, which require ATP for their function.

Table 1: Quantitative Data on the Effects of this compound on Cellular Viability and Apoptosis

| Cell Type | Treatment | Endpoint Measured | Result |

| HaCaT cells | UVB irradiation + ATP (1 or 2 mM) supplementation | Apoptosis | Significant inhibition of UVB-induced apoptosis[1] |

| HaCaT cells | UVB irradiation + ATP (1 or 2 mM) supplementation | Cell Viability | Increased cell viability after UVB exposure[1] |

Induction of Cellular Defense Mechanisms: The Role of HSP70

This compound has been shown to promote the synthesis of Heat Shock Protein 70 (HSP70). HSP70 is a molecular chaperone that plays a critical role in maintaining protein homeostasis, particularly under stress conditions. By assisting in the correct folding of proteins and preventing the aggregation of damaged proteins, HSP70 contributes to overall cellular resilience. This chaperone activity is vital for protecting DNA repair enzymes and other proteins involved in the DNA damage response from stress-induced denaturation and inactivation, thereby indirectly supporting the DNA repair machinery.

This compound in the Mitigation of UV-Induced DNA Damage

The most extensively studied application of this compound is in the protection of skin cells against the damaging effects of UV radiation. UV exposure is a major source of DNA lesions, primarily in the form of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts.

Reduction of Oxidative Stress

UV radiation also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA, lipids, and proteins. ATP supplementation, which can be facilitated by this compound, has been shown to suppress the accumulation of cellular and mitochondrial ROS in human keratinocytes (HaCaT cells) following UVB exposure[1]. This reduction in oxidative stress is associated with the upregulation of SIRT3 and SOD2 expression, key enzymes in the cellular antioxidant defense system[1]. By mitigating oxidative stress, this compound helps to prevent a major source of DNA damage.

Table 2: Quantitative Data on this compound-Mediated Reduction of DNA Damage

| Cell Type | Treatment | Assay | Result |

| Human Keratinocytes | 1% this compound + UVB (100mJ/cm²) | End-Labeling Technique | Protection and repair of DNA damage observed |

| Human Fibroblasts | 3% this compound + UVB (30mJ/cm²) (48h) | Comet Assay | Very little DNA damage relative to untreated cells |

Signaling Pathways and Experimental Workflows

While direct modulation of specific DNA repair pathways like Nucleotide Excision Repair (NER) or Base Excision Repair (BER) by this compound has not been definitively established, its known functions suggest an indirect supportive role. The following diagrams illustrate the proposed mechanisms of action and the experimental workflows used to assess its efficacy.

Detailed Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is adapted from standard procedures for assessing DNA strand breaks.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., Ethidium Bromide)

-

Treated and control cell suspensions

Procedure:

-

Slide Preparation: Coat slides with a layer of 1% NMP agarose and let it solidify.

-

Cell Embedding: Mix cell suspension with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

-

Lysis: Remove coverslip and immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

-

Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Observe the slides under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol outlines the detection of apoptotic cells by labeling the 3'-hydroxyl ends of DNA fragments.

Materials:

-

Cells grown on coverslips or slides

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

-

Fixation: Fix the treated and control cells with fixation solution for 1 hour at room temperature.

-

Washing: Rinse the cells with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Washing: Rinse the cells with PBS.

-

Labeling: Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

-

Washing: Rinse the cells with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing a counterstain.

-

Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting.

ATP Level Measurement

This protocol describes a common method for quantifying cellular ATP levels using a luciferase-based assay.

Materials:

-

Treated and control cell cultures

-

ATP assay kit (containing luciferase, D-luciferin, and a lysis buffer)

-

Luminometer

Procedure:

-

Cell Lysis: Lyse the cells using the buffer provided in the kit to release ATP.

-

Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Quantification: The amount of light produced is directly proportional to the ATP concentration. A standard curve using known concentrations of ATP should be generated to accurately quantify the ATP levels in the samples.

Conclusion and Future Directions

This compound demonstrates significant potential as a protective agent against DNA damage, particularly that induced by UV radiation. Its ability to bolster cellular energy reserves and enhance the cellular stress response provides a robust defense against genotoxic insults. While the current body of evidence strongly supports its efficacy in a cellular protection context, further research is warranted to elucidate its potential direct interactions with DNA repair signaling pathways. Future studies should focus on investigating the effects of this compound on the expression and activity of key DNA repair proteins, such as those involved in NER and BER, and its influence on cell cycle checkpoint activation in response to DNA damage. A deeper understanding of these molecular mechanisms will be pivotal for the development of this compound-based therapeutics for conditions associated with DNA damage and genomic instability.

References

The Impact of Diguanoside Tetraphosphate (Gp4G) on Fibroblast Viability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diguanoside tetraphosphate (Gp4G), a significant energy reserve molecule isolated from the cysts of Artemia salina, has been identified as a modulator of fibroblast viability. Research indicates that this compound can enhance the viability of fibroblasts, suggesting its potential in applications related to skin regeneration and health. This technical guide synthesizes the available scientific information on the effects of this compound on fibroblast viability, detailing the proposed mechanism of action, experimental methodologies, and a summary of the observed outcomes. While the body of research is currently focused on a key study, the findings present a compelling case for further investigation into the therapeutic and cosmetic applications of this compound.

Introduction

Fibroblasts are fundamental to the structural integrity and repair of connective tissues. Their viability and proliferative capacity are critical in processes such as wound healing and skin aging. Molecules that can positively influence fibroblast function are of significant interest in dermatology and regenerative medicine. This compound, also known as Diguanoside tetraphosphate, is a dinucleoside polyphosphate that has demonstrated bioactivity in mammalian cells. This document provides a comprehensive analysis of the current understanding of how this compound affects fibroblast viability.

Effects of this compound on Fibroblast Viability

The primary research in this area indicates that this compound has a positive effect on the viability of fibroblasts. In a key study, this compound was shown to induce an increase in the viability of both HeLa cells and primary fibroblasts, with the effect being more pronounced in the latter.[1] This suggests a potential for this compound to act as a stimulant for fibroblast proliferation and health. The pro-viability effect of this compound is attributed to its ability to be internalized by the cells, leading to an increase in intracellular energy currency.

Quantitative Data Summary

| Treatment Group | This compound Concentration | Observed Effect on Fibroblast Viability | Source |

| Control | 0 ppm | Baseline Viability | [1] |

| This compound | 5-10 ppm | Increased Viability (effect was "pronounced") | [1][2] |

Proposed Mechanism of Action

The pro-viability effect of this compound on fibroblasts is hypothesized to be linked to its influence on cellular bioenergetics. The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound is internalized by fibroblasts.[1]

-

Intracellular Conversion: Inside the cell, this compound is enzymatically cleaved to yield Guanosine triphosphate (GTP) and Guanosine monophosphate (GMP).[1]

-

Increased Nucleotide Pool: This conversion leads to an increase in the intracellular concentrations of tri-, di-, and monophosphate nucleosides, including a notable 38% increase in intracellular ATP concentration in HeLa cells, a model also used in the primary study.[1]

-

Enhanced Cellular Activity: The elevated levels of these high-energy molecules are believed to fuel various cellular processes, leading to enhanced cell viability and function.[1]

Signaling Pathway Diagram

Caption: Proposed pathway of this compound's effect on fibroblast viability.

Experimental Protocols

The following section outlines the general methodologies for assessing the effect of this compound on fibroblast viability, based on the available literature.

Cell Culture and this compound Treatment

-

Cell Line: Primary human dermal fibroblasts are a suitable model.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound, sourced from Artemia salina extract, is dissolved in DMEM to achieve the desired concentrations (e.g., 5-10 ppm) and sterilized by filtration through a 0.22-μm filter.[2]

-

Treatment: The culture medium is replaced with the this compound-containing medium, and cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

-

Procedure:

-

At the end of the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

2. Trypan Blue Exclusion Assay:

-

Principle: This assay distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Procedure:

-

Cells are harvested by trypsinization and resuspended in culture medium.

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

-

Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound's effect on fibroblasts.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has a beneficial effect on fibroblast viability. This is likely mediated by its role in bolstering the cell's energy supply. These findings open up avenues for the use of this compound in cosmetic and therapeutic formulations aimed at improving skin health and promoting tissue repair.

However, the research in this specific area is still in its early stages. To fully elucidate the potential of this compound, further studies are warranted, including:

-

Dose-response studies: To determine the optimal concentration range of this compound for enhancing fibroblast viability.

-

Long-term studies: To assess the sustained effects of this compound on fibroblast function and longevity.

-

In-depth mechanistic studies: To further unravel the specific signaling pathways and downstream cellular processes affected by the this compound-induced increase in nucleotide pools.

-

In vivo studies: To validate the in vitro findings in relevant animal models of wound healing and skin aging.

A deeper understanding of the role of this compound in fibroblast biology will be instrumental in harnessing its full potential for scientific and clinical applications.

References

An In-depth Technical Guide on Guanosine(5')tetraphospho(5')guanosine (Gp4G) and the Stimulation of Heat Shock Protein 70 (HSP70) Production

Abstract

This technical guide provides a comprehensive overview of the role of Guanosine(5')tetraphospho(5')guanosine (Gp4G), a dinucleoside tetraphosphate, in the stimulation of Heat Shock Protein 70 (HSP70) production. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of cellular stress responses and the therapeutic potential of this compound. This document details the direct evidence for this compound-mediated HSP70 induction, proposes a plausible signaling pathway, summarizes relevant quantitative data, and provides detailed experimental protocols for key assays. The guide includes visualizations of the proposed signaling pathway and a general experimental workflow to facilitate understanding and replication of the described phenomena.

Introduction

Guanosine(5')tetraphospho(5')guanosine (this compound) is a symmetrical bis-diphospho nucleoside naturally found in high concentrations in the cysts of Artemia salina[1][2][3]. It serves as an energy and nucleotide source for the embryo upon rehydration[2]. In mammalian cells, this compound has been shown to increase intracellular levels of adenosine triphosphate (ATP) and other nucleotides, thereby enhancing cell viability and proliferation[2][4].

Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis, particularly under conditions of cellular stress[5]. It assists in the folding of newly synthesized polypeptides, the refolding of misfolded proteins, and the prevention of protein aggregation[5]. The expression of HSP70 is primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1)[6]. Under stressful conditions, HSF1 is activated, trimerizes, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription[7].

The stimulation of HSP70 production is a key mechanism of cellular defense and has therapeutic implications in various conditions, including neurodegenerative diseases and ischemic injury[8]. Recent evidence has demonstrated that this compound, a component of Artemia extract, can induce the synthesis of HSP70 in human skin cells, suggesting a novel approach to bolstering cellular protective mechanisms[9]. This guide delves into the technical details of this phenomenon.

The Core Mechanism: this compound-Mediated HSP70 Induction

Direct Evidence of this compound-Induced HSP70 Production